molecular formula C3H2FIN2 B13917470 4-Fluoro-5-iodo-1H-pyrazole

4-Fluoro-5-iodo-1H-pyrazole

Cat. No.: B13917470
M. Wt: 211.96 g/mol
InChI Key: XPNAEMIKNVCSTP-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions, along with fluorine and iodine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1H-pyrazole typically involves the introduction of fluorine and iodine atoms onto a pyrazole ring. One common method is the halogenation of 1H-pyrazole derivatives. For instance, starting with 1H-pyrazole, selective fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of 4-Fluoro-3-iodo-1H-pyrazole may involve scalable halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .

Scientific Research Applications

4-Fluoro-3-iodo-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. These features can enhance its reactivity in chemical reactions and its efficacy in biological applications, making it a valuable compound in various research domains .

Properties

Molecular Formula

C3H2FIN2

Molecular Weight

211.96 g/mol

IUPAC Name

4-fluoro-5-iodo-1H-pyrazole

InChI

InChI=1S/C3H2FIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)

InChI Key

XPNAEMIKNVCSTP-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1F)I

Origin of Product

United States

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